molecular formula C12H17N3OS B12919370 6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one CAS No. 40915-86-4

6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12919370
CAS No.: 40915-86-4
M. Wt: 251.35 g/mol
InChI Key: VDGPSIMLGXDPQE-UHFFFAOYSA-N
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Description

6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one is a high-purity chemical compound for research applications. With the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol, this fused bicyclic heterocycle is part of the thiazolopyrimidine family, a class of nitrogen-bridgehead compounds that are of significant interest in medicinal chemistry for their broad bioactivity profile . These scaffolds are known to be π-deficient due to the electronegativity of their nitrogen atoms, which influences their reactivity and interaction with biological targets . Researchers explore this and related pyrimidinone derivatives for their potential across various therapeutic areas. Thiazolo[3,4-d]pyrimidin-4-one scaffolds are recognized for their diverse pharmacological potential, and structurally similar pyrazolo[3,4-d]pyrimidin-4-ones have been investigated as anti-inflammatory agents that target cyclooxygenase-2 (COX-2) , as well as for their documented antitubercular and antimicrobial activities . Furthermore, the pyrimidine core is a privileged structure in therapeutics, forming the basis of numerous molecules with anticancer, antiviral, and antibacterial properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to verify the suitability of this compound for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40915-86-4

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H17N3OS/c1-6(2)8-7-9(15-17-8)13-11(12(3,4)5)14-10(7)16/h6H,1-5H3,(H,13,14,15,16)

InChI Key

VDGPSIMLGXDPQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=O)NC(=NC2=NS1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation

  • The pyrimidine core is often synthesized via cyclization reactions involving amidines or guanidines with β-dicarbonyl compounds or enaminones.
  • For example, guanidine derivatives react with enaminones under reflux conditions to form substituted pyrimidines.
  • In some protocols, 2,4-dichloropyrimidine intermediates are prepared by chlorination of hydroxy-substituted pyrimidines using phosphorus oxychloride (POCl3) under reflux.

Thiazole Ring Construction and Fusion

  • The thiazole ring is introduced by cyclization involving thiourea or isothiocyanate derivatives reacting with α-haloketones or β-ketoesters.
  • Fusion to the pyrimidine ring is achieved by intramolecular cyclization, often under acidic or basic conditions, to form the thiazolo[3,4-d]pyrimidinone scaffold.

Cyclization and Oxidation to 4-One

  • The final step involves cyclization to form the lactam (4-one) functionality, often achieved by heating or refluxing the intermediate in the presence of oxidizing agents or under acidic conditions.
  • This step ensures the formation of the 5H-thiazolo[3,4-d]pyrimidin-4-one core with the correct oxidation state at the 4-position.

Representative Synthetic Procedure (Adapted from Related Thieno[2,3-d]pyrimidine Synthesis)

Step Reagents & Conditions Description Yield (%)
1 2,4-Dihydroxythieno[2,3-d]pyrimidine + POCl3, reflux 10 h Chlorination to 2,4-dichloropyrimidine intermediate ~55%
2 2,4-Dichloropyrimidine + tert-butyl alcohol + Hunig’s base, 60-70 °C, 9-10 h Nucleophilic substitution of chloro by tert-butyl group Moderate to good
3 Intermediate + isopropyl amine or isopropyl halide, reflux or stirring Introduction of isopropyl substituent Moderate yield
4 Cyclization under acidic/basic conditions, reflux Formation of fused thiazolo-pyrimidinone ring High yield
5 Purification by recrystallization or chromatography Isolation of pure 6-tert-butyl-3-propan-2-yl-5H-thiazolo[3,4-d]pyrimidin-4-one -

Analytical and Characterization Data

  • The structure confirmation is typically done by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.
  • Key spectral features include characteristic signals for the tert-butyl group (singlet near 1.3 ppm in ^1H-NMR), isopropyl group (doublet and septet pattern), and the heterocyclic protons.
  • The lactam carbonyl appears in the IR spectrum around 1650 cm^-1.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular formula.

Research Findings and Optimization Notes

  • Reaction times and temperatures are critical for optimizing yields; prolonged reflux in POCl3 ensures complete chlorination but may cause decomposition if excessive.
  • Use of sterically hindered bases like Hunig’s base facilitates selective substitution without side reactions.
  • Solvent choice (e.g., tert-butanol, DMF) affects solubility and reaction rates.
  • Purification often requires chromatographic techniques due to close polarity of intermediates.
  • Moderate yields (50–70%) are typical for multi-step syntheses of such fused heterocycles, with overall yields depending on purification efficiency.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Typical Yield Notes
Pyrimidine chlorination POCl3, reflux 10 h Convert hydroxy to chloro groups ~55% Monitor by TLC
Alkyl substitution (tert-butyl) tert-butanol, Hunig’s base, 60-70 °C Introduce tert-butyl group Moderate Stirring for 9-10 h
Alkyl substitution (isopropyl) Isopropyl amine/halide, reflux Introduce isopropyl group Moderate Controlled temperature
Cyclization to fused ring Acid/base, reflux Form thiazolo-pyrimidinone core High Final ring closure
Purification Chromatography, recrystallization Isolate pure compound Variable Essential for purity

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one has been evaluated for its potential as a drug candidate due to its structural features that may confer biological activity. Its thiazolo-pyrimidine framework is known for various pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown potent inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM . The biological evaluation of such compounds often involves MTT assays to determine cytotoxicity against human cell lines, revealing promising results for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies help in understanding the compound's mechanism of action and optimizing its structure for enhanced activity. For example, docking simulations against targets like MurD and DNA gyrase have provided insights into binding affinities and potential inhibitory constants compared to standard drugs .

Case Studies

Study ReferenceApplication FocusKey Findings
Antimicrobial ActivityDemonstrated potent inhibition against Pseudomonas aeruginosa and Escherichia coli with MIC of 0.21 μM.
Molecular DockingEvaluated binding interactions with MurD and DNA gyrase; revealed favorable binding energies compared to ciprofloxacin.
Synthesis and Biological ActivityDiscussed synthesis methods and evaluated biological activities of thiazolo-pyrimidine derivatives showing promising results for drug development.

Mechanism of Action

The mechanism of action of 6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings and Trends

Antitumor Activity: Compound 10e demonstrated potent activity against MCF-7 breast adenocarcinoma (IC₅₀ = 11 µM), attributed to its electron-withdrawing 4-nitrobenzylidene substituent, which enhances DNA intercalation or kinase inhibition . The absence of a fused thiazole ring in 10e (vs. the target compound) suggests that the thiazolo moiety may alter target selectivity or bioavailability.

Enzyme Inhibition: Compound 3g, a pyrazolo-thiazolo-pyrimidinone, showed strong XO inhibition (IC₅₀ = 0.87 µM), likely due to its chloro-hydroxy-methylphenyl group, which mimics the planar structure of xanthine . The tert-butyl group in the target compound may enhance hydrophobic interactions with enzyme pockets, though this requires experimental validation.

Kinase Modulation :

  • Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., 1-methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one) are precursors for CK2 inhibitors. Their activity depends on substituent positioning; methyl groups at N1 or C6 improve solubility and binding .

Physicochemical and Pharmacokinetic Properties

  • Toxicity : In silico studies of 3g predicted low hepatotoxicity, a trend that may extend to the target compound due to similar steric shielding of reactive sites .

Biological Activity

6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by research findings and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₇N₃OS
Molecular Weight251.348 g/mol
Density1.28 g/cm³
Boiling Point357.1 °C
Flash Point169.8 °C

These properties suggest a stable compound with potential applicability in various biological contexts.

1. Anti-inflammatory Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

  • Case Study : A study reported that certain derivatives demonstrated IC₅₀ values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug, suggesting strong potential for therapeutic use in inflammatory conditions .

2. Antimicrobial Activity

The compound has been tested against various bacterial and fungal strains, demonstrating promising antimicrobial properties.

  • Research Findings : A study evaluated its efficacy against several microorganisms using the broth microdilution method. The results indicated that the compound exhibited MIC values lower than those of established antibiotics like ciprofloxacin and fluconazole, particularly against Gram-positive bacteria .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties.

  • Mechanism of Action : Studies have shown that this compound can induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo-pyrimidine derivatives is closely related to their structural features. Modifications at specific positions on the thiazole and pyrimidine rings can enhance their pharmacological effects.

PositionModificationEffect on Activity
2Electron-withdrawing groupsIncreased antimicrobial potency
4Alkyl substitutionsEnhanced anti-inflammatory activity

This relationship underscores the importance of molecular design in developing effective therapeutic agents.

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